molecular formula C22H21NO6S2 B2935559 Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-28-3

Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2935559
CAS No.: 941936-28-3
M. Wt: 459.53
InChI Key: XKKWIMATPOVQNW-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group linked to a substituted phenyl ring and ester functionalities. The compound’s core structure includes:

  • Thiophene ring: A five-membered heterocycle with sulfur, substituted at positions 2 and 3 with carboxylate and sulfamoyl groups, respectively.
  • Sulfamoyl group: Attached to a phenyl ring substituted with an ethoxycarbonyl moiety at the ortho position.
  • 4-Methylphenyl group: Positioned at the 4th carbon of the thiophene ring.

This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active thiophene derivatives, such as antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

methyl 3-[(2-ethoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-4-29-21(24)16-7-5-6-8-18(16)23-31(26,27)20-17(13-30-19(20)22(25)28-3)15-11-9-14(2)10-12-15/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWIMATPOVQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the ethoxycarbonyl and sulfamoyl groups is typically done through nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the ester or sulfamoyl groups can yield corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS: 941979-05-1)
  • Key Differences : Replaces the ethoxycarbonyl group with a bromo substituent on the phenyl ring.
  • Molecular Formula: C₂₀H₁₈BrNO₄S₂ (MW: 480.4 g/mol).
Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate
  • Key Differences: Features a methoxy group and an anilino (phenylamino) substituent on the phenyl ring.
  • Molecular Formula : C₁₉H₁₈N₂O₅S₂ (MW: 430.5 g/mol).
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 532386-24-6)
  • Key Differences: Substitutes the sulfamoyl group with a cyanoacetyl-amino moiety and introduces a 4-chlorophenyl group.

Physicochemical Properties

Property Target Compound Bromo Analog Methoxy-Anilino Analog
Molecular Weight (g/mol) ~464.5 (estimated) 480.4 430.5
Solubility Moderate in polar solvents Low (due to bromine) Higher (anilino group)
Stability Stable under mild conditions Sensitive to light Stable (methoxy protection)

Crystallographic and Spectroscopic Data

  • Crystal Packing: Thiophene derivatives often exhibit planar geometries. For example, ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate forms hydrogen bonds (2.554 Å) between sulfur-linked CH₂ and carbonyl oxygen, stabilizing the crystal lattice .
  • NMR/IR Data: Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (a precursor) shows characteristic peaks at δ 6.8–7.5 ppm (aromatic protons) and 1700 cm⁻¹ (C=O stretch) .

Biological Activity

Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antibacterial and antioxidant applications. This article explores the synthesis, characterization, and biological evaluation of this compound, along with relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the thiophene ring, sulfamoyl group introduction, and subsequent esterification. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using established methodologies for thiophene derivatives.

  • Formation of Thiophene Core : The initial step often involves the reaction of appropriate aromatic compounds with thiophene derivatives.
  • Sulfamoylation : The introduction of the sulfamoyl group can be achieved through reactions with sulfonamides.
  • Esterification : The final step typically involves esterification with methyl esters to yield the desired methyl ester derivative.

Antibacterial Activity

Research has demonstrated that compounds containing thiophene and sulfonamide moieties exhibit significant antibacterial properties. For instance, a study evaluated various thiophene derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed inhibition rates comparable to standard antibiotics like ampicillin, with activity indices ranging from 40% to 86.9% against different strains .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundS. aureus (%)E. coli (%)B. subtilis (%)P. aeruginosa (%)
7b83.364.082.686.9
Ampicillin25232423

These findings suggest that this compound may possess similar or enhanced antibacterial properties due to the structural features conferred by its functional groups.

Antioxidant Activity

Antioxidant assays have also been conducted on related thiophene compounds, revealing significant free radical scavenging activities. For example, a study utilizing the ABTS method showed that certain thiophene derivatives exhibited up to 62% inhibition compared to ascorbic acid . This suggests that this compound could also function as an effective antioxidant agent.

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking studies have indicated strong interactions between thiophene derivatives and target proteins involved in bacterial resistance mechanisms. Compounds were shown to bind effectively to active sites, suggesting potential for development as new antibacterial agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications on the phenyl rings and the presence of electron-donating groups significantly enhance biological activity. For instance, methoxy substitutions on the phenyl moiety were correlated with increased hydrophilicity and improved antibacterial efficacy .

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